molecular formula C14H14N4O3 B4490713 3-ethyl-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one

3-ethyl-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one

Cat. No.: B4490713
M. Wt: 286.29 g/mol
InChI Key: SEQASOHIHVJODJ-UHFFFAOYSA-N
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Description

3-ethyl-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the chromen-2-one core: This can be achieved through the condensation of an appropriate phenol derivative with an ethyl acetoacetate under acidic or basic conditions.

    Introduction of the tetrazole moiety: The tetrazole group can be introduced via a cycloaddition reaction between an azide and a nitrile derivative.

    Etherification: The final step involves the etherification of the chromen-2-one core with the tetrazole moiety using suitable reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the tetrazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-ethyl-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one: Lacks the ethyl group at the 3-position.

    3-ethyl-4-methyl-2H-chromen-2-one: Lacks the tetrazole moiety.

    7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one: Lacks both the ethyl and methyl groups.

Uniqueness

3-ethyl-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one is unique due to the presence of both the ethyl and methyl groups along with the tetrazole moiety, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-ethyl-4-methyl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c1-3-10-8(2)11-5-4-9(6-12(11)21-14(10)19)20-7-13-15-17-18-16-13/h4-6H,3,7H2,1-2H3,(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEQASOHIHVJODJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(C=C(C=C2)OCC3=NNN=N3)OC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-ethyl-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one
Reactant of Route 2
3-ethyl-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one
Reactant of Route 3
Reactant of Route 3
3-ethyl-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one
Reactant of Route 4
3-ethyl-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one
Reactant of Route 5
3-ethyl-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one
Reactant of Route 6
3-ethyl-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one

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